![molecular formula C13H19N5O2S B14921167 4-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B14921167.png)
4-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a pyrazole and a pyrazolo[1,5-a]pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE typically involves the formation of the pyrazole ring followed by the construction of the pyrazolo[1,5-a]pyrimidine system. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyrazole and pyrazolo[1,5-a]pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or pyrazolo[1,5-a]pyrimidine rings .
Applications De Recherche Scientifique
4-[(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazoles: Compounds with a similar pyrazole ring structure.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar fused ring system.
Uniqueness
4-[(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazolo[1,5-a]pyrimidine rings. This structural complexity allows for diverse chemical modifications and potential biological activities that may not be present in simpler compounds .
Propriétés
Formule moléculaire |
C13H19N5O2S |
|---|---|
Poids moléculaire |
309.39 g/mol |
Nom IUPAC |
4-(5-methyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H19N5O2S/c1-10(2)18-11(3)12(9-15-18)21(19,20)17-8-4-7-16-13(17)5-6-14-16/h5-6,9-10H,4,7-8H2,1-3H3 |
Clé InChI |
JWYODUMOOFVZOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C(C)C)S(=O)(=O)N2CCCN3C2=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B14921089.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B14921097.png)
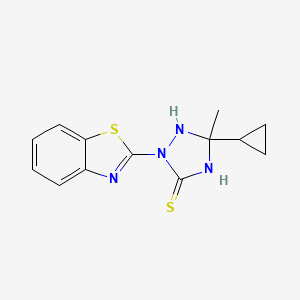
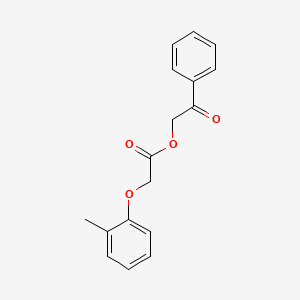
![N-(2-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14921107.png)
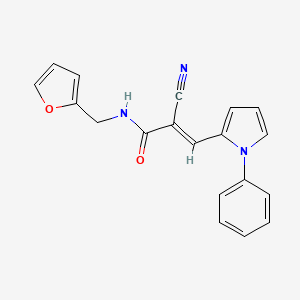
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B14921120.png)
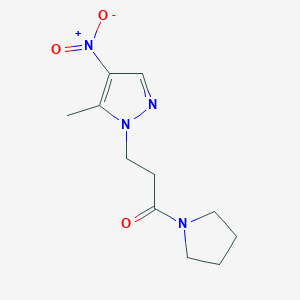
![(2E)-2-{4-[(3-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B14921130.png)
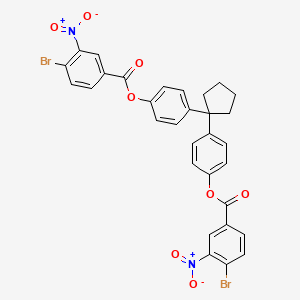
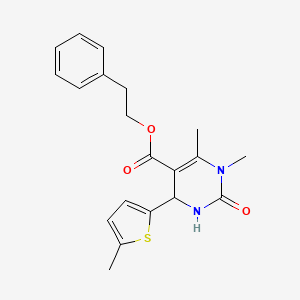
![(2E)-3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14921155.png)
![1-(3-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B14921158.png)
![(2,5-Dimethylpiperazine-1,4-diyl)bis(bicyclo[2.2.1]hept-2-ylmethanone)](/img/structure/B14921172.png)
